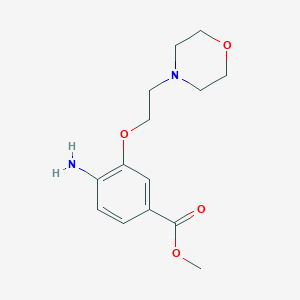
ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a chemical compound with a unique structure that combines an ethyl group, an aminopropyl chain, and a cyclohexylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of ethyl chloroformate with N-(3-aminopropyl)-N-cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Step 1: Ethyl chloroformate is added dropwise to a solution of N-(3-aminopropyl)-N-cyclohexylamine in anhydrous dichloromethane.
Step 2: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Step 4: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-cyclohexylcarbamate oxides or hydroxyl derivatives.
Reduction: Formation of N-(3-aminopropyl)-N-cyclohexylamine or corresponding alcohols.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The aminopropyl chain and cyclohexylcarbamate moiety play crucial roles in determining the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate can be compared with other similar compounds, such as:
N-(3-aminopropyl)-N-cyclohexylcarbamate: Lacks the ethyl group, which may affect its reactivity and binding properties.
Ethyl N-(3-aminopropyl)-N-methylcarbamate: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic effects.
Ethyl N-(2-aminoethyl)-N-cyclohexylcarbamate: Has a shorter aminopropyl chain, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H24N2O2/c1-2-16-12(15)14(10-6-9-13)11-7-4-3-5-8-11/h11H,2-10,13H2,1H3 |
InChI 键 |
SSLYBOALLIXJHE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(CCCN)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
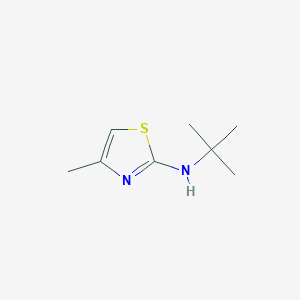
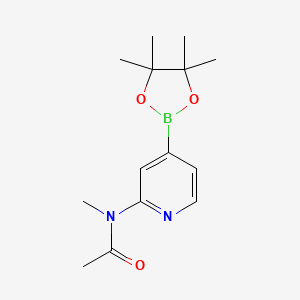
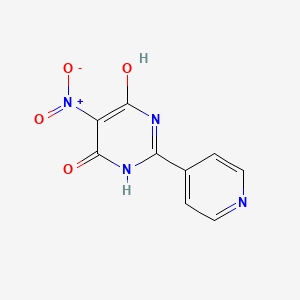
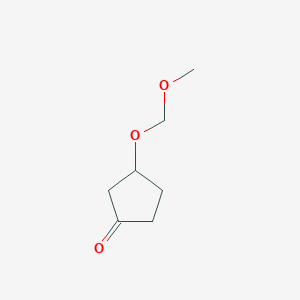

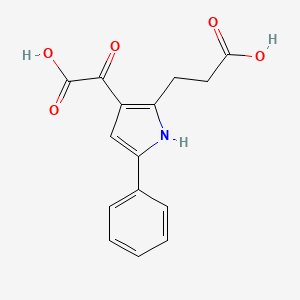
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
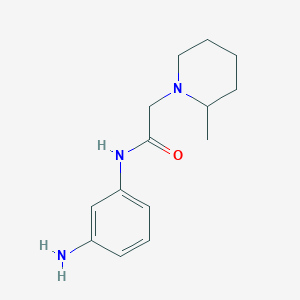
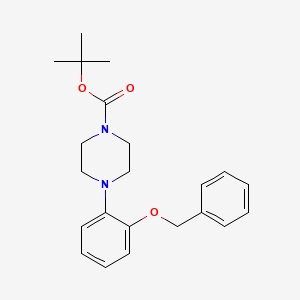
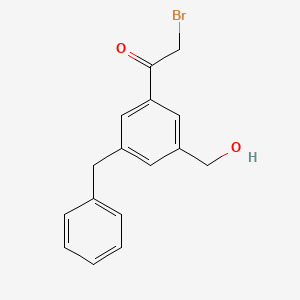
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

